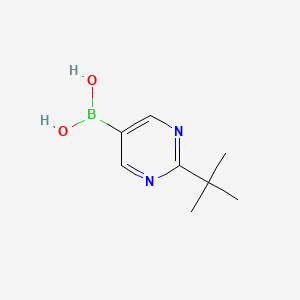

(2-Tert-butylpyrimidin-5-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Tert-butylpyrimidin-5-YL)boronic acid is an organoboron compound with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tert-butyl group at the second position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butylpyrimidin-5-YL)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the reaction of 2-tert-butylpyrimidine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Tert-butylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

(2-Tert-butylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Tert-butylpyrimidin-5-YL)boronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can modulate the activity of enzymes and other proteins. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.

2-Pyridylboronic Acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-Tert-butylphenylboronic Acid: Contains a tert-butyl group on a phenyl ring instead of a pyrimidine ring.

Uniqueness: (2-Tert-butylpyrimidin-5-YL)boronic acid is unique due to the presence of both a tert-butyl group and a pyrimidine ring, which confer specific steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Biologische Aktivität

(2-Tert-butylpyrimidin-5-YL)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Structure

The structural formula of this compound can be represented as follows:

Key Characteristics

- Molecular Weight : 179.01 g/mol

- Solubility : Soluble in polar solvents such as water and methanol.

- Reactivity : Exhibits reactivity typical of boronic acids, including the ability to form complexes with diols and participate in Suzuki-Miyaura cross-coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The mechanism of action primarily involves the inhibition of specific enzymes, particularly those involved in cancer cell proliferation and survival. Boronic acids are known to interact with serine and cysteine residues in enzyme active sites, leading to inhibition.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

-

Enzyme Inhibition :

- Research highlighted its role as an inhibitor of proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors, enhancing cell death.

-

Diabetes Research :

- Preliminary studies suggest that this compound may also have insulin-mimetic properties, potentially aiding in glucose metabolism and offering therapeutic avenues for diabetes management.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anticancer, Enzyme Inhibition | Proteasome inhibition, apoptosis induction | |

| Other Boronic Acids | Varies | Varies |

Synthetic Routes and Applications

The synthesis of this compound can be achieved through several methods, including:

- Borylation Reactions : Utilizing borylating agents to introduce the boronic acid group onto the pyrimidine scaffold.

- Suzuki-Miyaura Cross-Coupling : This reaction is particularly useful for forming carbon-carbon bonds with other aryl or vinyl halides.

Applications in Drug Development

This compound serves as a valuable intermediate for synthesizing various bioactive compounds. Its ability to modulate enzyme activity makes it a candidate for developing new pharmaceuticals targeting cancer and metabolic disorders.

Eigenschaften

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQDGTWWIVYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.